ethyl 3-cyano-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-cyano-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with a cyano group at position 3, a 4-(morpholinosulfonyl)benzamido group at position 2, and an ethyl carboxylate at position 4. This structure is designed to optimize bioactivity, particularly in microtubule inhibition, by incorporating electron-withdrawing (cyano, sulfonyl) and bulky aromatic (benzamido) groups. The morpholinosulfonyl moiety may enhance solubility and target specificity compared to analogs .
Properties
IUPAC Name |
ethyl 3-cyano-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S2/c1-2-32-22(28)25-8-7-17-18(13-23)21(33-19(17)14-25)24-20(27)15-3-5-16(6-4-15)34(29,30)26-9-11-31-12-10-26/h3-6H,2,7-12,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFUZVYJWZQBPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is structurally similar to dabigatran etexilate, a known thrombin inhibitor. Thrombin plays a crucial role in blood clotting, and its inhibition can help treat conditions like thrombosis and cardiovascular diseases.
Mode of Action
Given its structural similarity to Dabigatran etexilate, it might also act as a thrombin inhibitor. Thrombin inhibitors prevent the conversion of fibrinogen to fibrin, a key step in blood clot formation.
Biochemical Pathways
The compound likely affects the coagulation cascade, given its potential role as a thrombin inhibitor. By inhibiting thrombin, it could prevent the formation of fibrin clots, impacting the final steps of the coagulation cascade.
Biological Activity
Ethyl 3-cyano-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA). LPA plays a significant role in various physiological processes and pathological conditions, including cancer progression and fibrosis. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the thieno[2,3-c]pyridine core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the cyano group : This step often employs nucleophilic substitution methods to attach the cyano functionality.
- Addition of the morpholinosulfonyl group : This is crucial for enhancing biological activity and is usually introduced via sulfonamide formation.
Inhibition of Autotaxin
Research indicates that this compound acts as an effective inhibitor of autotaxin. Autotaxin inhibitors are promising in treating conditions like cancer and fibrosis due to their role in modulating LPA levels.
- IC50 Values : The compound has shown competitive inhibition with IC50 values indicating potent activity against autotaxin. While specific values for this compound were not detailed in the available literature, related compounds have demonstrated IC50 values in the low micromolar range.
Structure-Activity Relationship (SAR)
Studies on related compounds have elucidated important SAR insights:
- Morpholino Group : The presence of the morpholinosulfonyl moiety significantly enhances binding affinity to autotaxin.
- Cyano Substitution : The cyano group contributes to increased lipophilicity and stability of the compound.
Case Studies
- Study on Xanthine Oxidase Inhibition : A related class of compounds was evaluated for their ability to inhibit xanthine oxidase, which is crucial for uric acid production. The findings suggest that structural modifications similar to those in ethyl 3-cyano derivatives can lead to potent xanthine oxidase inhibitors with potential applications in treating gout and hyperuricemia .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines have indicated that compounds with similar structures exhibit anti-proliferative effects. These studies highlight the potential for ethyl 3-cyano derivatives to be developed as anti-cancer agents by targeting pathways influenced by LPA signaling.
Research Findings
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Ethyl 3-cyano derivative | Autotaxin | TBD | Potent inhibitor |
| Related pyrimidine | Xanthine Oxidase | 0.046 | Stronger than allopurinol |
| Morpholino derivatives | Various cancers | TBD | Anti-proliferative effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several derivatives of the thieno[2,3-c]pyridine scaffold. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Thieno[2,3-c]Pyridine Derivatives
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups: The cyano group at position 3 is conserved across analogs and likely stabilizes the thienopyridine core while enhancing electrophilicity for target binding .
- Aromatic Substituents: The 4-(morpholinosulfonyl)benzamido group in the target compound introduces a sulfonamide linkage, which may improve solubility and kinase selectivity compared to the 3,4,5-trimethoxyphenyl group in 3a . 4SC-207’s pyridinyl acrylamido substituent confers activity against taxane-resistant cancers, suggesting that conjugated systems enhance resistance profiles .
- Carboxylate Ester : Ethyl/methyl esters at position 6 are common; bulkier esters (e.g., tert-butyl in 8c) may reduce metabolic stability but improve receptor binding .
Research Implications and Gaps
- Target Compound: Limited data exist on its exact bioactivity and synthesis. Further studies should prioritize in vitro tubulin polymerization assays and resistance profiling.
- Structural Optimization: Hybridizing the morpholinosulfonyl group (target) with 4SC-207’s acrylamido moiety could yield dual-mechanism inhibitors.
Q & A
Q. What synthetic strategies are employed for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including cyclization of the thienopyridine core, introduction of the morpholinosulfonyl group via sulfonylation, and amidation. Critical parameters include temperature control (e.g., 0–5°C for sulfonylation), solvent selection (e.g., DMF for amide coupling), and reaction time optimization (12–24 hours for cyclization). Post-synthesis purification via HPLC or column chromatography ensures high purity (>95%) .
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- NMR spectroscopy (¹H/¹³C) confirms functional group connectivity and stereochemistry.
- HPLC monitors reaction progress and purity, with reverse-phase C18 columns and acetonitrile/water gradients.
- Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]+ ion detection).
- X-ray crystallography resolves 3D conformation, particularly for assessing dihedral angles in the thienopyridine ring .
Q. What role do functional groups (e.g., morpholinosulfonyl, cyano) play in reactivity and bioactivity?
- The morpholinosulfonyl group enhances solubility and modulates interactions with biological targets (e.g., enzyme active sites).
- The cyano group stabilizes intermediates during synthesis and may participate in hydrogen bonding in pharmacological assays.
- The carboxylate ester allows prodrug strategies, enabling intracellular activation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Substituent variation : Replace the morpholinosulfonyl group with piperidine sulfonyl () or methoxybenzamide () to assess bioactivity shifts.
- Biochemical assays : Measure IC₅₀ values against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and validate with mutagenesis studies .
Q. How to resolve contradictions in reported biological activity data across studies?
- Control experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) to rule out degradation artifacts.
- Orthogonal assays : Compare results from cell-based (e.g., MTT assay) and target-specific (e.g., SPR binding) methods to distinguish off-target effects .
- Batch-to-batch consistency : Use LC-MS to confirm identical impurity profiles across studies .
Q. What methodologies elucidate the mechanism of action in anticancer assays?
- Transcriptomics : RNA-seq analysis of treated cancer cells identifies dysregulated pathways (e.g., apoptosis, cell cycle).
- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to putative targets like PI3K or mTOR .
- In vivo PK/PD studies : Correlate plasma concentrations (LC-MS/MS) with tumor growth inhibition in xenograft models .
Q. How can computational approaches predict metabolic stability and toxicity?
- ADMET prediction : Tools like SwissADME estimate metabolic liabilities (e.g., cytochrome P450 interactions).
- QSAR models : Train models on thienopyridine derivatives to forecast hepatotoxicity or cardiotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
